![molecular formula C13H16N2O2 B2954578 4-{[(2-甲氧基乙基)氨基]甲基}喹啉-2-醇 CAS No. 885951-30-4](/img/structure/B2954578.png)

4-{[(2-甲氧基乙基)氨基]甲基}喹啉-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, a class of compounds to which our compound belongs, has been the subject of many publications . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis

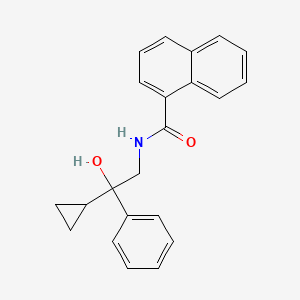

The molecular formula of “4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol” is C13H16N2O2 . It has a molecular weight of 232.28 .Chemical Reactions Analysis

Quinoline, a key component of our compound, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry . Many articles report syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The predicted boiling point of “4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol” is 411.7±45.0 °C . Its predicted density is 1.128±0.06 g/cm3 , and its predicted pKa is 11.61±0.70 .科学研究应用

抗癌活性

喹啉-4-酮类似物的合成和评估,包括与 4-{[(2-甲氧基乙基)氨基]甲基}喹啉-2-醇相关的结构,已证明具有有希望的抗癌特性。例如,陈等人 (2011) 的一项研究重点介绍了 6,7-亚甲二氧基和 5-羟基-6-甲氧基喹啉-4-酮类似物对人肿瘤细胞系的抗癌活性。一种化合物对 MDA-MB-435 黑色素瘤表现出有效的抑制活性,表明其具有与秋水仙素和紫杉醇等传统药物不同的抗有丝分裂机制,使其成为进一步优化的潜在先导化合物 (Chen et al., 2011).

合成和化学性质

喹啉衍生物的合成和化学性质已被广泛探索。例如,Tanjung 等人 (2017) 报道了来自 Melicope Moluccana 的 4-甲氧基-3-(3-甲基丁-2-烯-1-基)-7-[(3-甲基丁-2-烯-1-基)氧基]喹啉-2(1H)-酮,说明了喹啉衍生物的多样合成途径和化学特征 (Tanjung et al., 2017).

抗菌活性

对新型喹喔啉衍生物的研究(与 4-{[(2-甲氧基乙基)氨基]甲基}喹啉-2-醇共享一个核心结构基序)显示出显着的抗菌潜力。Refaat 等人 (2004) 进行的一项研究合成了各种喹喔啉并评估了它们的抗菌活性,确定了具有广谱活性的化合物。这项研究表明喹啉和喹喔啉衍生物作为开发新型抗菌剂的基础的潜力 (Refaat et al., 2004).

酶抑制和分子靶向

设计和合成针对特定分子途径的喹啉衍生物一直是一个感兴趣的领域。例如,Xiang 等人 (2015) 开发了 5-甲氧基喹啉衍生物作为 EZH2 抑制剂,展示了喹啉衍生物在调节与癌症和其他疾病相关的酶活性中的作用。这种方法突出了喹啉衍生物在药物发现和开发中的多功能性 (Xiang et al., 2015).

属性

IUPAC Name |

4-[(2-methoxyethylamino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-17-7-6-14-9-10-8-13(16)15-12-5-3-2-4-11(10)12/h2-5,8,14H,6-7,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUKLTCGRKESLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC(=O)NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2954499.png)

![3-benzyl-9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2954500.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2954502.png)

![3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B2954504.png)

![8-[(3-Fluorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2954508.png)

![2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide](/img/structure/B2954511.png)

![6-[[4-(4-fluorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2954517.png)

![4-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2954518.png)